2-(Difluoromethoxy)-6-methoxypyridin-3-amine
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Overview
Description
2-(Difluoromethoxy)-6-methoxypyridin-3-amine is a chemical compound that belongs to the class of difluoromethoxylated nitrogen-containing heterocycles. These compounds are known for their unique properties, including significant modifications in biological behavior and physicochemical properties compared to their hydrogen-containing analogues . The presence of the difluoromethoxy group (OCF2H) in the compound enhances its potential in life sciences, making it an interesting alternative to more traditional fluorinated groups .
Preparation Methods
The synthesis of 2-(Difluoromethoxy)-6-methoxypyridin-3-amine involves several steps. One common method includes the preparation of difluoromethoxylated building blocks via difluoromethylation reactions. These reactions typically involve the use of difluoromethylation reagents to introduce the CF2H group into the molecule . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to achieve the desired product .
Chemical Reactions Analysis
2-(Difluoromethoxy)-6-methoxypyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
2-(Difluoromethoxy)-6-methoxypyridin-3-amine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various nitrogen-containing heterocycles . In biology and medicine, the compound’s unique properties make it a valuable tool for studying biological processes and developing new pharmaceuticals . Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-6-methoxypyridin-3-amine involves its interaction with specific molecular targets and pathways. The presence of the difluoromethoxy group enhances the compound’s ability to interact with biological molecules, leading to changes in their activity and function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(Difluoromethoxy)-6-methoxypyridin-3-amine can be compared to other similar compounds, such as those containing trifluoromethyl groups or other difluoromethoxylated derivatives . The unique properties of this compound, such as its enhanced biological activity and physicochemical properties, make it a valuable alternative to these traditional fluorinated compounds . Similar compounds include difluoromethoxylated ketones and other nitrogen-containing heterocycles .
Properties
Molecular Formula |
C7H8F2N2O2 |
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Molecular Weight |
190.15 g/mol |
IUPAC Name |
2-(difluoromethoxy)-6-methoxypyridin-3-amine |
InChI |
InChI=1S/C7H8F2N2O2/c1-12-5-3-2-4(10)6(11-5)13-7(8)9/h2-3,7H,10H2,1H3 |
InChI Key |
ZHRGNHRILJTWJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)N)OC(F)F |
Origin of Product |
United States |
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